

In vitro characterization of Pmc-S-methylisothiourea activity

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Compound of Interest

Compound Name: Pmc-S-methylisothiourea

CAS No.: 185674-98-0

Cat. No.: B554701

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Technical Whitepaper: In Vitro Characterization of **Pmc-S-Methylisothiourea**

Executive Summary **Pmc-S-methylisothiourea** (

-2,2,5,7,8-pentamethylchroman-6-sulfonyl-

-methylisothiourea) is a specialized electrophilic reagent primarily employed in organic synthesis to introduce the arginine guanidino moiety under mild conditions. Its "activity" refers to its guanylation efficiency—the kinetic ability to transfer a Pmc-protected amidine group to a primary or secondary amine (typically an ornithine side chain) while evolving methyl mercaptan (MeSH).

While the core scaffold (

-methylisothiourea) is a known inhibitor of inducible nitric oxide synthase (iNOS), the Pmc-protected derivative is almost exclusively a synthetic intermediate. This guide details the protocols for characterizing its chemical reactivity (activity), stability, and purity profile, essential for Quality by Design (QbD) in peptide drug development.

Part 1: Chemical Identity & Mechanism of Action

1.1 Structural Properties

- Chemical Name:

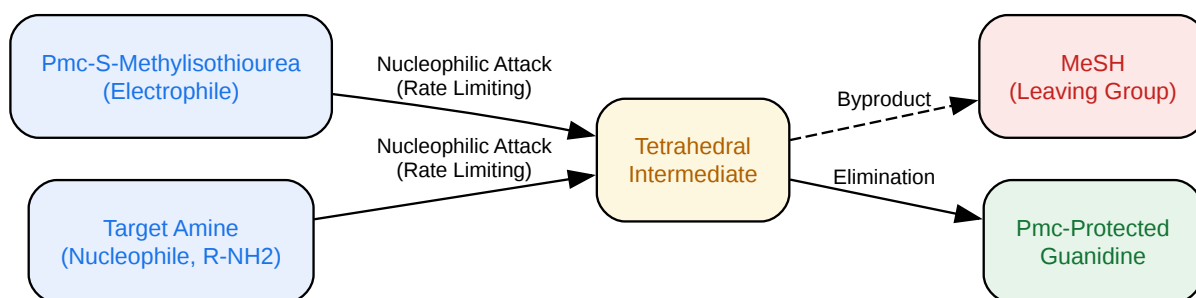
-(2,2,5,7,8-Pentamethylchroman-6-sulfonyl)-

-methylisothiurea.

- Role: Electrophilic guanylation agent.

- Key Feature: The Pmc group renders the resulting guanidine acid-labile (cleavable by TFA), making it compatible with Fmoc/tBu solid-phase peptide synthesis (SPPS).

1.2 Mechanism of Guanylation The "activity" of this reagent is defined by the nucleophilic attack of an amine on the central carbon of the isothiurea. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of methanethiol (MeSH).



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Figure 1: Mechanism of amine guanylation. The reaction is driven by the release of volatile MeSH and often accelerated by heat or Lewis acids (e.g., Ag⁺).

Part 2: In Vitro Characterization Protocols

To validate the reagent for process use, three parameters must be characterized: Reactivity Titer (Activity), Hydrolytic Stability, and Impurity Profile.

Protocol A: Kinetic Reactivity Assay (The "Activity" Test)

This assay measures the

of the reagent against a model amine. It serves as the primary functional QC test.

Materials:

- Model Substrate: Benzylamine (unhindered) or H-Orn(Boc)-OMe (biologically relevant).
- Solvent: DMF (anhydrous).
- Base: DIEA (Diisopropylethylamine).
- Internal Standard: Naphthalene (inert).

Workflow:

- Preparation: Dissolve **Pmc-S-methylisothiourea** (1.0 equiv, 50 mM) and Naphthalene (0.5 equiv) in DMF.
- Initiation: Add Benzylamine (1.2 equiv) and DIEA (2.0 equiv). Heat to 40°C.
- Sampling: Aliquot 50 µL every 30 minutes for 4 hours.
- Quench: Dilute aliquot immediately into 950 µL Acetonitrile/0.1% TFA (stops reaction by protonating the amine).
- Analysis: Analyze via HPLC (UV 254 nm).
 - Note: Pmc absorbs strongly in UV due to the chroman ring.

Data Analysis: Calculate the conversion of **Pmc-S-methylisothiourea** to Pmc-Benzylguanidine. Plot

vs. time to determine pseudo-first-order kinetics. A high-quality reagent should reach >90% conversion within 2–4 hours at 40°C.

Protocol B: Hydrolytic Stability Profiling

Pmc-S-methylisothiourea can degrade into Pmc-sulfonamide and urea derivatives if stored improperly.

Workflow:

- Dissolve Reagent (1 mg/mL) in a mixture of DMF:Buffer (80:20).
 - Condition A: pH 7.4 (PBS).
 - Condition B: pH 4.0 (Acetate).
- Incubate at 25°C for 24 hours.
- Analyze via LC-MS.
- Pass Criteria: >98% retention of parent peak. Appearance of Pmc-NH₂ (hydrolysis product) indicates moisture contamination in the raw material.

Protocol C: Impurity & Byproduct Tracking

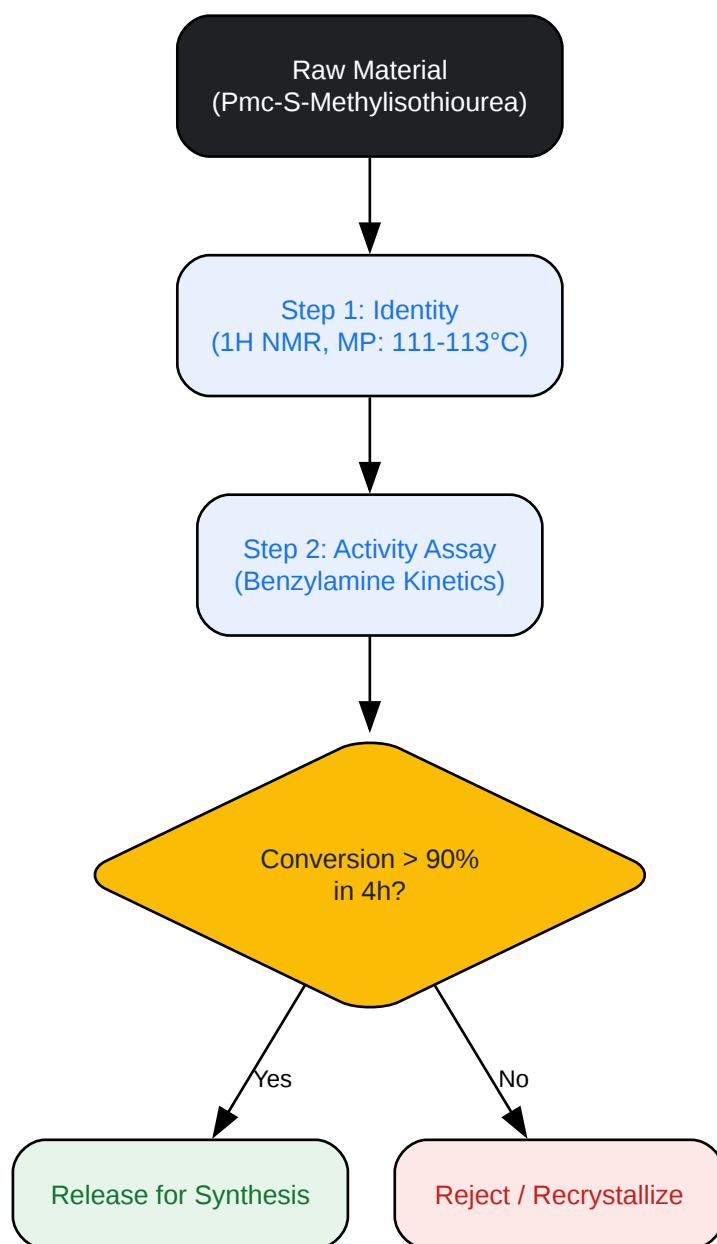
Critical Impurity: Methyl Mercaptan (MeSH). While MeSH is a byproduct, its "trapping" efficiency is critical for safety.

- Headspace GC Analysis: If characterizing the process rather than just the reagent, monitor MeSH evolution in the headspace to confirm stoichiometry (1 mole MeSH per mole product).
- Dimer Formation: Check LC-MS for

peaks, indicating the reagent has reacted with itself (rare but possible under basic storage).

Part 3: Operational Workflow & Safety

The following diagram outlines the decision tree for qualifying a batch of **Pmc-S-methylisothiourea** before use in GMP synthesis.



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Figure 2: Quality Control workflow for reagent validation.

Safety Note (Expertise & Experience): The evolution of MeSH during the activity assay produces a potent stench.

- Mitigation: All "Activity" assays must be performed in a fume hood.

- Scavenging: The waste stream from the assay should be treated with dilute bleach (NaOCl) to oxidize MeSH to odorless sulfonate before disposal.

Part 4: Data Presentation

Table 1: Comparative Reactivity of Guanidino-Protecting Reagents

Reagent	Leaving Group	Reaction Rate (Relative)	Acid Sensitivity (Deprotection)
Pmc-S-methylisothiourea	MeSH (Thiol)	Moderate	High (TFA, ~30 min)
Pbf-S-methylisothiourea	MeSH (Thiol)	Moderate	Very High (TFA, ~15 min)
Di-Boc-S-methylisothiourea	MeSH (Thiol)	Slow	Low (Requires strong acid)
Pyrazole-1-carboxamide	Pyrazole	Fast	N/A (Reagent dependent)

Note: Pmc is preferred when a balance between stability during synthesis and ease of final removal is required, though Pbf has largely superseded it for extreme acid sensitivity.

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